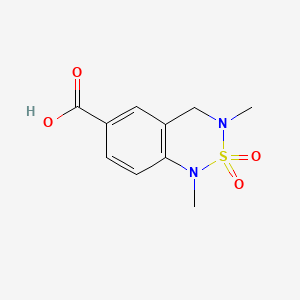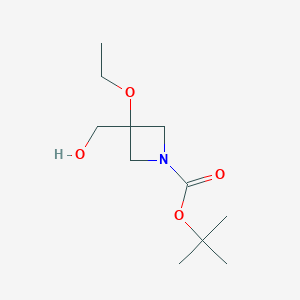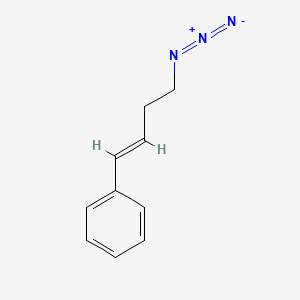![molecular formula C12H18N2O4 B13552313 Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.3 g/mol. This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system.
Métodos De Preparación
The synthesis of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate typically involves multi-step organic reactions. The preparation methods often start with the formation of the spirocyclic core, followed by the introduction of the formyl and tert-butyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimized reaction conditions and purification techniques to ensure scalability and consistency.
Análisis De Reacciones Químicas
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group into other functional groups, such as alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar in structure but lacks the formyl group, which affects its reactivity and applications.
7-(tert-butyl) 3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate: . The uniqueness of tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O4 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
tert-butyl 3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)14-5-4-12(8-14)6-9(7-15)13-18-12/h7H,4-6,8H2,1-3H3 |
Clave InChI |
CRHDXGPHWDZZJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=NO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


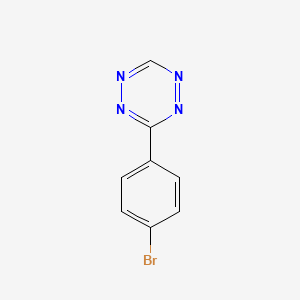
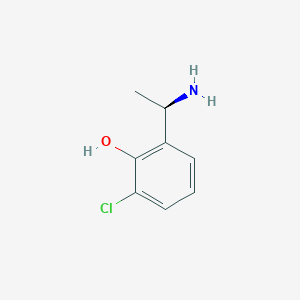
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
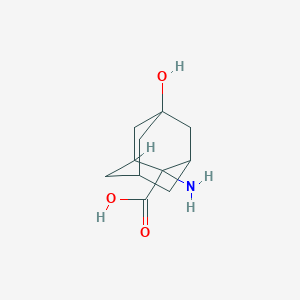
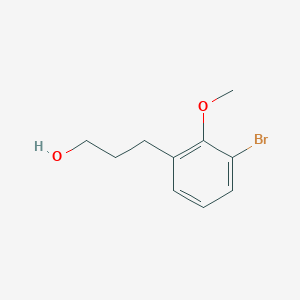
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
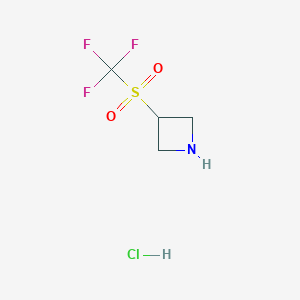
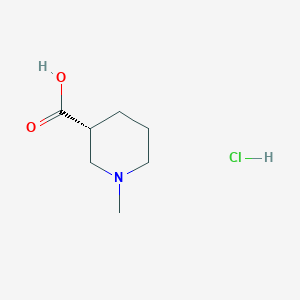
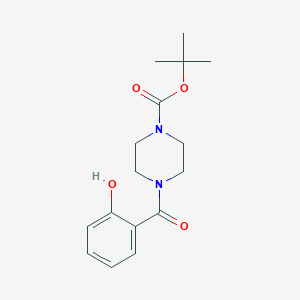
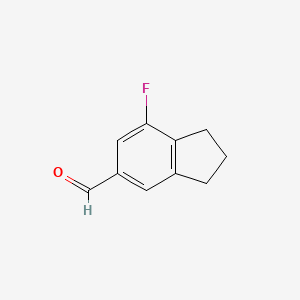
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
